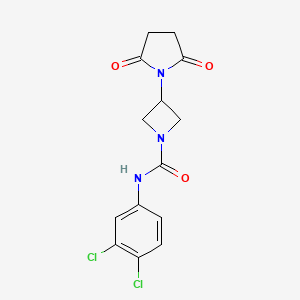

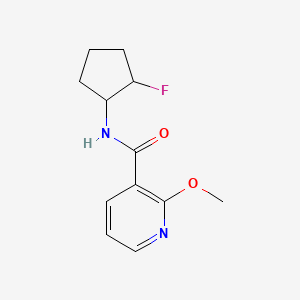

![molecular formula C22H12ClF2N3 B2653379 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-09-5](/img/structure/B2653379.png)

1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . These types of structures are often found in various biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the heterocyclic ring, followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substitutions at different positions. These include a 3-chlorophenyl group, a phenyl group, and two fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the various substituents. For example, the chlorophenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would all play a role .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives have been synthesized and applied as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of quinoxaline derivatives for mild steel in an acidic medium, showcasing their high efficiency in protecting metal surfaces. Their study combines experimental approaches with computational analysis, highlighting the mixed type inhibition mechanism and the correlation between theoretical parameters and experimental results (Saraswat & Yadav, 2020).

Optical Properties

The optical properties of quinoline derivatives have been extensively studied, with research focusing on their absorption and emission spectra in various solvents. Khachatryan et al. (2006) and Całus et al. (2006) explored the optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines, revealing insights into the positions and intensity of emission and the longest wavelength absorption band. These findings are significant for developing new materials with potential applications in photovoltaics, electronics, and as luminescent markers (Khachatryan, Boszczyk, & Tomasik, 2006); (Całus, Gondek, Danel, Jarosz, & Kityk, 2006).

Photovoltaic and Electrochemical Applications

Quinoline derivatives have also been explored for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the potential of quinoline derivatives in enhancing the performance of photodiodes, indicating their suitability for use in photovoltaic devices. Their work highlights the rectification behavior and photovoltaic properties of these compounds, providing a basis for their application in energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Structure and Drug Design

The synthesis and structural characterization of quinoline derivatives are crucial for their application in pharmaceuticals and drug design. Abad et al. (2021) synthesized a novel isoxazolquinoxalin derivative, showcasing its potential as an anti-cancer drug through comprehensive analyses, including DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This research underscores the importance of structural analysis in the development of new therapeutic agents (Abad et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF2N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINGIVBHWIRNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)

![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)